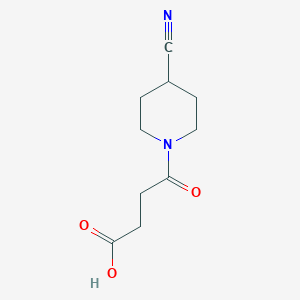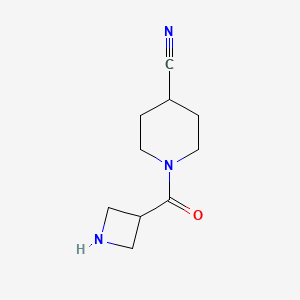
4-(4-Cyanopiperidin-1-yl)-4-oxobutanoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been studied extensively. For instance, the Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Protodeboronation of alkyl boronic esters has also been reported .Molecular Structure Analysis
The molecular structure of similar compounds like 4-Hydroxypiperidine has been studied . The vibrational spectra, NBO, and UV-spectral analysis of 4-Hydroxypiperidine have been conducted .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a key process in the chemical reactions of similar compounds . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For example, the dipole moment, average polarizability, first molecular hyperpolarizability, thermodynamic properties, and vibrational frequencies of 2-cyano-3-[4-(diphenylamino)phenyl] acrylic acid have been calculated .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
4-(4-Cyanopiperidin-1-yl)-4-oxobutanoic acid: is a valuable intermediate in organic synthesis. It can be utilized in the protodeboronation of pinacol boronic esters, which is a critical step in the formal anti-Markovnikov hydromethylation of alkenes . This process is essential for creating complex organic molecules with high precision and can be applied to the synthesis of natural products and pharmaceuticals.
Medicinal Chemistry
In medicinal chemistry, this compound can serve as a precursor for the synthesis of various alkaloids and lactams . Its application in the formal total synthesis of δ- ®-coniceine and indolizidine 209B is a testament to its versatility in constructing nitrogen-containing heterocycles .
Catalysis
The compound’s role in catalysis is highlighted by its use in Suzuki–Miyaura coupling reactions. This coupling reaction is pivotal for forming carbon-carbon bonds, which is a foundational aspect of constructing complex organic molecules .
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures have been used in various biochemical reactions .
Mode of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two organic groups, one being an electrophile and the other a nucleophile, in the presence of a palladium catalyst .
Biochemical Pathways
Similar compounds have been involved in the suzuki–miyaura cross-coupling reactions, which are widely used in organic synthesis .
Result of Action
Similar compounds have shown various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-cyanopiperidin-1-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c11-7-8-3-5-12(6-4-8)9(13)1-2-10(14)15/h8H,1-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIOYSNPMITUHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-azido-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1478895.png)
![8-(Methoxymethyl)-6-(piperidin-4-yl)-6-azaspiro[3.4]octane](/img/structure/B1478897.png)
![8-(Hydroxymethyl)-6-azaspiro[3.4]octane-6-carboximidamide](/img/structure/B1478900.png)
![3-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1478902.png)

![(2-(piperidin-4-yl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1478904.png)
![(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1478905.png)
![azetidin-3-yl(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone](/img/structure/B1478907.png)
![8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-amine](/img/structure/B1478909.png)
![5-(2-aminoethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478910.png)


